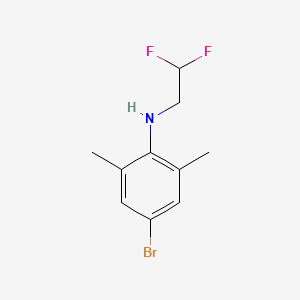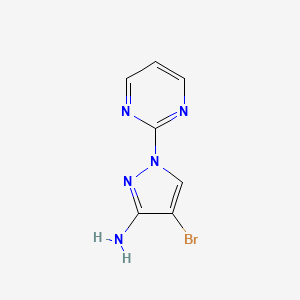
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Overview
Description
“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry. For instance, allyl derivative reacts with 2-aminopyrimidine under thermolysis conditions to afford 1-allyl-4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C7H6BrN5 . The InChI code for this compound is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions to form structurally diverse derivatives .Scientific Research Applications
Synthesis and Biological Activity
A study reported the synthesis of novel 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, highlighting the compound's role in creating derivatives with significant biological activities. These nucleosides were tested in vitro against various viruses, tumor cells, and parasites. Among these, certain derivatives demonstrated potent inhibition against leukemia cells and showed substantial antiviral and antitumor activities (Cottam et al., 1984).
Antimicrobial and Antibacterial Applications
Research on pyrazole derivatives, including the synthesis of compounds containing 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, revealed their potential as antimicrobial and antibacterial agents. One study synthesized various pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, some of which displayed promising antibacterial activity with high efficiency and broad-spectrum in vitro antiviral and antitumor activity (Hassaneen et al., 2019).
Anticancer and Enzyme Inhibition Properties
Derivatives of this compound have been explored for their anticancer properties and ability to inhibit specific enzymes. A study designing pyrazolo[3,4-d]pyrimidines active on the Bcr-Abl T315I mutant highlighted the significance of the bromine atom for interaction with the mutant, leading to the synthesis of derivatives with potent activity against T315I Bcr-Abl expressing cells and demonstrating in vivo efficacy in reducing tumor volumes (Radi et al., 2013).
Novel Heterocyclic Systems
Further, the compound has facilitated the creation of novel heterocyclic systems with antimicrobial properties. For instance, new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from pyrimidine compounds, exhibited pronounced antimicrobial properties. The structure-activity relationship studies underscored the importance of specific moieties for biological activity (Sirakanyan et al., 2021).
Future Directions
properties
IUPAC Name |
4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWREGROFVVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



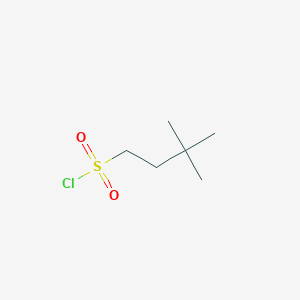
amino}ethan-1-ol](/img/structure/B1530198.png)
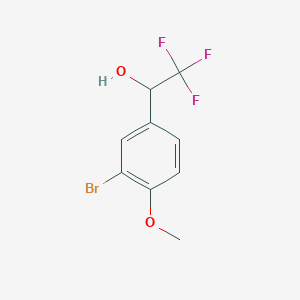
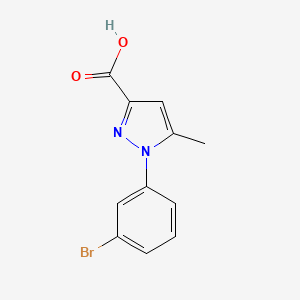
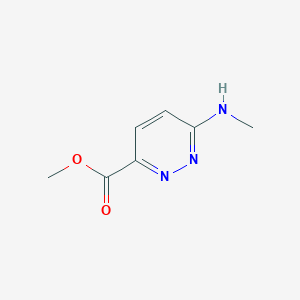
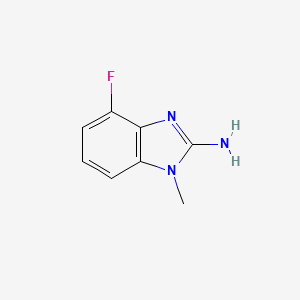

![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)


![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)


